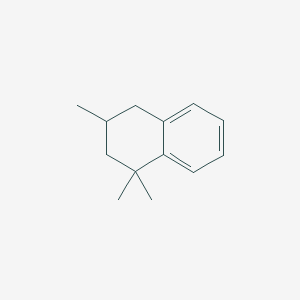
1,1,3-Trimethyltetralin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trimethyltetralin is an organic compound belonging to the class of tetralins, which are derivatives of naphthalene. This compound is characterized by the presence of three methyl groups attached to the tetralin ring at positions 1, 1, and 3. It is a colorless to pale yellow liquid with a distinct aromatic odor. The molecular formula of this compound is C13H18, and it has a molecular weight of 174.28 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Trimethyltetralin can be synthesized through various methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of tetralin with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Hydrogenation of 1,1,3-Trimethylnaphthalene: This method involves the hydrogenation of 1,1,3-Trimethylnaphthalene in the presence of a hydrogenation catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve complete hydrogenation.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Trimethyltetralin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of fully saturated hydrocarbons. Catalytic hydrogenation using palladium or platinum catalysts is a common method.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon or platinum catalysts.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,1,3-Trimethyltetralin has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds. It is also used as a solvent and reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,3-Trimethyltetralin depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing various transformations to form desired products. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways and targets involved in its biological activities are still under investigation.
Comparison with Similar Compounds
1,1,3-Trimethyltetralin can be compared with other similar compounds, such as:
1,1,6-Trimethyltetralin: Similar in structure but with methyl groups at positions 1, 1, and 6.
Tetralin: The parent compound without methyl substitutions. It is used as a hydrogen donor in various chemical reactions and as a solvent in industrial applications.
1,2,3,4-Tetrahydronaphthalene: A fully saturated derivative of naphthalene, used as a solvent and in the synthesis of other organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
85268-66-2 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
2,4,4-trimethyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C13H18/c1-10-8-11-6-4-5-7-12(11)13(2,3)9-10/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
VULJSGSVMVSVRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2C(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















